molecular formula C51H64O24 B12377809 Gymnoside VII

Gymnoside VII

Cat. No.: B12377809
M. Wt: 1061.0 g/mol
InChI Key: VNORMJNLBQYATD-XIELJBMESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gymnoside VII is primarily isolated from natural sources, specifically the tubers of Gymnadenia conopsea . The extraction process involves the following steps:

    Crushing and Soaking: The plant material is crushed and soaked in a suitable solvent.

    Extraction: The soaked material undergoes solvent extraction to isolate the desired compounds.

    Purification: The extract is purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its natural origin. The focus remains on optimizing extraction and purification processes from the plant source .

Chemical Reactions Analysis

Types of Reactions: Gymnoside VII can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized glycosyloxybenzyl derivatives, while reduction could produce reduced malate compounds .

Scientific Research Applications

Gymnoside VII has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Gymnoside I
  • Gymnoside II
  • Gymnoside III
  • Gymnoside IV
  • Gymnoside V
  • Gymnoside VI

Comparison: Gymnoside VII is unique due to its specific glycosyloxybenzyl 2-isobutyl malate structure, which imparts distinct biological activities compared to other Gymnosides. While all Gymnosides share a common glycosyloxybenzyl core, the variations in their side chains and functional groups result in different pharmacological properties .

Properties

Molecular Formula

C51H64O24

Molecular Weight

1061.0 g/mol

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)42(61)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)41(60)38(57)33(21-52)71-47)75-49-45(64)46(40(59)35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+,51-/m1/s1

InChI Key

VNORMJNLBQYATD-XIELJBMESA-N

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)OC(=O)/C=C/C6=CC=CC=C6)O

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)OC(=O)C=CC6=CC=CC=C6)O

Origin of Product

United States

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